
(2-Isocyanatopropan-2-yl)benzène
Vue d'ensemble
Description
(2-Isocyanatopropan-2-yl)benzene, also known as 2-IPB, is an organic compound with a unique chemical structure and a variety of uses in scientific research. It is a colorless and flammable liquid that is a derivative of benzene and an isocyanate. It is used in the synthesis of polyurethanes and other polymers, as well as in the production of pharmaceuticals, adhesives, and other industrial products. Additionally, 2-IPB is used in various scientific applications such as biochemical and physiological studies.
Applications De Recherche Scientifique
Matériaux composites dentaires
En dentisterie, ce composé a été utilisé pour développer un nouveau monomère d'uréthane-diméthacrylate avec un noyau de « ( (2-\text{Isocyanatopropan-2-yl})\text{benzène} ) » pour les obturations dentaires . L'objectif est d'améliorer les propriétés antibactériennes des composites dentaires et de prévenir les caries secondaires, améliorant ainsi les résultats de santé bucco-dentaire.
Agents antimicrobiens
La recherche s'est étendue à la modification de « ( (2-\text{Isocyanatopropan-2-yl})\text{benzène} ) » pour inclure des groupes ammonium quaternaires, connus pour leur activité microbiologique . Cela pourrait conduire au développement de nouveaux agents antimicrobiens pouvant être incorporés dans divers matériaux et surfaces.
Chimie analytique
En chimie analytique, « ( (2-\text{Isocyanatopropan-2-yl})\text{benzène} ) » peut être utilisé comme composé standard ou de référence dans les analyses chromatographiques pour aider à identifier et à quantifier des composés similaires .
Propriétés
IUPAC Name |
2-isocyanatopropan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-10(2,11-8-12)9-6-4-3-5-7-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSNFVVCGMSWID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377733 | |
| Record name | 1-methyl-1-phenyl-ethylisocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4747-74-4 | |
| Record name | 1-methyl-1-phenyl-ethylisocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was (2-Isocyanatopropan-2-yl)benzene utilized in the study of organogelators?
A: (2-Isocyanatopropan-2-yl)benzene was reacted with N-acetylglycine to synthesize a bisamide derivative (compound 1 in the study) []. This bisamide was one of six new compounds tested for their ability to form organogels in various solvents.
Q2: What was the significance of using (2-Isocyanatopropan-2-yl)benzene in this specific research?
A: The researchers aimed to investigate how the structural features of different N-acetylglycine amides and bisamides, including the one derived from (2-Isocyanatopropan-2-yl)benzene, influenced their gelation abilities []. By varying the isocyanate used in the synthesis, they could examine structure-property relationships and potentially identify promising low molecular weight organogelators.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


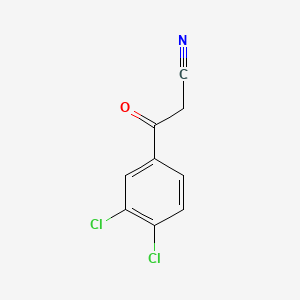
![2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid](/img/structure/B1271426.png)

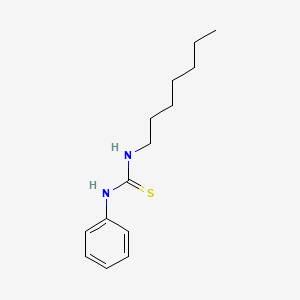
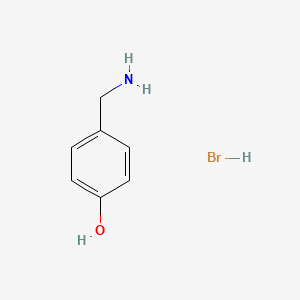
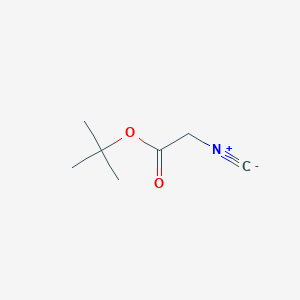
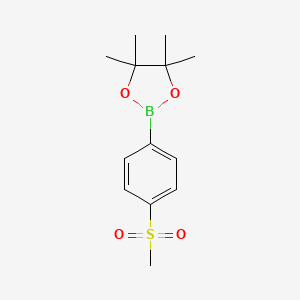
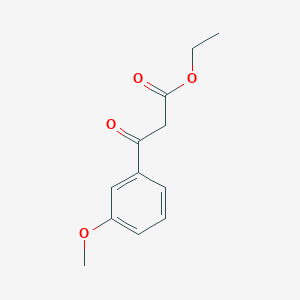
![3'-Methyl-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B1271438.png)
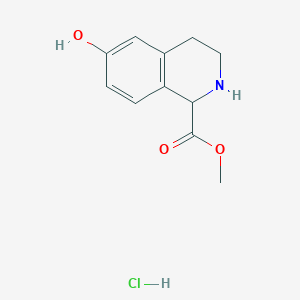
![7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1271444.png)


